molecular formula C8H8O3S B8787624 2-Styrenesulfonic acid CAS No. 90111-29-8

2-Styrenesulfonic acid

Cat. No.: B8787624
CAS No.: 90111-29-8
M. Wt: 184.21 g/mol
InChI Key: VMSBGXAJJLPWKV-UHFFFAOYSA-N
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Description

2-Styrenesulfonic acid is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

90111-29-8

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

2-ethenylbenzenesulfonic acid

InChI

InChI=1S/C8H8O3S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H,9,10,11)

InChI Key

VMSBGXAJJLPWKV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Although the use of supported palladium catalysts is mentioned in EP-A 0 508 264 A1 page 4, lines 2 to 3, it is only referred to in one case, namely in the reaction of aniline-2-sulfonic acid with ethylene to give styrene-2-sulfonic acid (Example 6). However, as a comparison with Example 4 carried out using Pd(OAc)2 shows, the yield decreases significantly when a palladium-containing supported catalyst (10% Pd on charcoal) is used (Example 4: 87% yield; Example 7: 74% yield). In both examples, the reaction is carried out using a base which is used in excess based on aniline-2-sulfonic acid. As the experimental findings prove (see comparative trial in the experimental part), the procedure practised in the examples of EP-A 0 508 264 to prepare the aryldiazonium salts in situ and then to further process them, cannot generally be applied to preparation of a cinnamic ester by a palladium-containing supported catalyst. The comparative trial verifies that the desired cinnamic ester is not even formed in small amounts. These experimental findings do not let it be expected that palladium-containing supported catalysts are suitable for the preparation of the cinnamic acids and cinnamic esters according to the invention.
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Synthesis routes and methods II

Procedure details

13.0 g of aniline-2-sulphonic acid were suspended in 200 ml of methanol and treated with 20 g of glacial acetic acid. Under a nitrogen atmosphere, 9.5 g of amyl nitrite were added dropwise at a temperature of 0° to 5° C. and the suspension was stirred for 1 hour. A solution of 15 g of NaOH in 100 ml of methanol was then added dropwise at such a rate that the temperature of the mixture did not exceed 20° C. After addition of 0.5 g of bis(dibenzylideneacetone)palladium(0), the mixture was stirred at 20° C. for 3 hours under an ethylene pressure of 20 bar, the solid was then filtered off with suction and the filtrate was evaporated to dryness. 12.1 g (78%) of styrene-2-sulphonic acid, Na salt, were obtained.
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Synthesis routes and methods III

Procedure details

10.1 g of aniline-2-sulphonic acid (85%) were dissolved in 40 ml of sodium hydroxide solution (6%) and treated with 40 ml of conc. HCl. 12 ml of aqueous NaNO2 solution were added dropwise to the resulting suspension at a temperature of 0° to 5° C. and the mixture was stirred at this temperature for 30 minutes. 50 g of sodium acetate, 300 ml of methanol and 0.5 g of bis(dibenzylideneacetone-2,2'-disulphonic acid disodium salt)palladium(0) were added successively and the mixture was stirred for 3 hours at 20° C. under an ethylene pressure of 20 bar. It was then filtered and evaporated to dryness, and the residue was stirred with ethanol. The mixture was again filtered and evaporated. 7.4 g (72%) of styrene-2-sulphonic acid, Na salt, were obtained.
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Synthesis routes and methods IV

Procedure details

EP-A 0 508 264 relates to a process for preparing arylolefins by reaction of aryldiazonium salts with olefins in the presence of a palladium catalyst. Although the use of heterogeneous palladium catalysts is mentioned (cf. EP-A 0 508 264 A1 page 4, lines 2 to 3), it is experimentally verified in only one case, namely the reaction of aniline-2-sulfonic acid with ethylene to give styrene-2-sulfonic acid (Example 6). However, as shown by comparison with Example 4 carried out using Pd(OAc)2, the yield decreases considerably when using a supported palladium catalyst (10% Pd on carbon) (Example 4: 87% yield; Example 7: 74% yield). In both examples the reaction is carried out with the addition of a base which is used in excess based on the aniline-2-sulfonic acid. As the experimental finding proves (see comparative experiment in the experimental section), the method practiced in the examples of EP-A 0 508 264, of preparing the aryldiazonium salts in situ and subsequently processing further, cannot be generally applied to the use of palladium-containing supported catalysts. The comparative experiment verifies that the desired aromatic olefin is not formed even in small amounts.
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